(R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride
Description
(R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride is a chiral amine derivative with the molecular formula C₆H₁₄N₂·HCl and a molecular weight of 187.11 g/mol . Its CAS number is 864448-61-3 (dihydrochloride form) or 132958-72-6 (free base) . The compound is hygroscopic and typically stored under inert conditions at room temperature . It is widely utilized in organic synthesis as a reagent, particularly in heterocyclic chemistry for constructing multi-component reactions, ionic liquids, and intermediates in pharmaceutical development .
Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 194–197°C (dihydrochloride) |
| Molecular Weight | 187.11 g/mol (dihydrochloride) |
| Purity | ≥97% (commercial grades) |
| Storage Conditions | Dark, inert atmosphere, room temp |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-N,N-dimethylpyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-8(2)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVQJYNGSZASKA-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethylpyrrolidin-3-amine hydrochloride typically involves the reaction of ®-pyrrolidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-N,N-Dimethylpyrrolidin-3-amine hydrochloride is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group undergoes oxidation to form stable N-oxides. This reaction is typically facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
| Reaction Conditions | Product | Key Characteristics |
|---|---|---|
| H₂O₂ in methanol, 0–25°C, 12–24 hr | (R)-N,N-Dimethylpyrrolidin-3-amine N-oxide | Polar, water-soluble derivative; retains chirality. |
N-oxides are often intermediates in medicinal chemistry for modifying pharmacokinetic properties .
Alkylation and Quaternary Ammonium Salt Formation
The lone pair on the nitrogen atom enables nucleophilic substitution with alkyl halides, forming quaternary ammonium salts.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide (CH₃I) | DCM, room temperature, 2–6 hr | (R)-N,N,N-Trimethylpyrrolidin-3-ammonium iodide | Surfactants, phase-transfer catalysts. |
Quaternary salts enhance solubility and are pivotal in asymmetric catalysis .
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides, though steric hindrance from the dimethyl groups may slow kinetics.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride (ClCOCH₃) | THF, 0°C, base (e.g., Et₃N) | (R)-N,N-Dimethylpyrrolidin-3-acetamide | ~60–70% |
Amidation is critical for prodrug synthesis or modifying bioactivity .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, regenerating the free base. This property is exploited in pH-dependent drug delivery systems.
| Medium | Equilibrium | Significance |
|---|---|---|
| Aqueous (pH > 7) | (R)-N,N-Dimethylpyrrolidin-3-amine + HCl → Free base | Enhances membrane permeability in basic environments. |
Stability Under Thermal and Acidic Conditions
Decomposition pathways were analyzed via thermogravimetric analysis (TGA):
| Condition | Observation | Degradation Products |
|---|---|---|
| 150°C, inert atmosphere | Partial decomposition (>5% mass loss) | Pyrrolidine derivatives, NH₃, CH₄ |
| HCl (conc.), reflux | Salt stability; no structural degradation | N/A |
Scientific Research Applications
Organic Chemistry
(R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are vital in drug development and asymmetric synthesis.
Biochemical Studies
This compound is employed in studies investigating enzyme mechanisms and ligand interactions. For instance, it has been used to explore its role as an inhibitor or activator in various biochemical assays, contributing to a better understanding of enzymatic pathways and receptor interactions .
Pharmaceutical Development
Research indicates that this compound may have therapeutic potential in treating conditions such as Alzheimer's disease due to its interaction with serotonin receptors and monoamine oxidases . It is also being explored as an intermediate in the synthesis of pharmaceuticals targeting diverse medical conditions.
Case Study 1: Neuropharmacology
A study highlighted the potential of this compound as a dual inhibitor targeting serotonin receptors and monoamine oxidase-B, demonstrating its multifaceted role in neuropharmacology. The compound's binding affinity was evaluated, showing promising results for therapeutic applications in neurodegenerative diseases .
Case Study 2: Asymmetric Synthesis
In another study, this compound was utilized in the asymmetric synthesis of beta-amino acids, showcasing its versatility as a chiral auxiliary. This application is crucial for developing new drugs with specific stereochemistry.
Summary Table of Applications
| Field | Application | Significance |
|---|---|---|
| Organic Chemistry | Building block for complex organic molecules | Essential for drug development |
| Biochemistry | Enzyme mechanism studies | Enhances understanding of biochemical processes |
| Pharmaceutical | Intermediate in drug synthesis | Potential treatment for various diseases |
| Neuropharmacology | Dual receptor inhibition studies | Promising for neurodegenerative disease therapies |
| Asymmetric Synthesis | Chiral auxiliary in beta-amino acid synthesis | Critical for developing enantiomerically pure drugs |
Mechanism of Action
The mechanism of action of ®-N,N-Dimethylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action include modulation of neurotransmitter levels and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related pyrrolidine and alicyclic amines, focusing on stereochemistry, substituents, and biological activity.
2.1.1 Enantiomeric and Diastereomeric Forms
- (S)-N,N-Dimethylpyrrolidin-3-amine Hydrochloride Exhibits distinct stereochemical interactions. For example, in sulfonamide derivatives, the (S)-alaninol enantiomer showed 4-fold higher potency (170 nM) than the (R)-form (880 nM) in tumor cell M2 isoform activation . CAS: 116183-83-6 (dihydrochloride) .
(R)-Pyrrolidin-3-amine Dihydrochloride
2.1.2 Steric and Electronic Modifications
N,N-Dimethylpiperidin-4-amine
N-Methylazetidin-3-amine
Key Findings :
- The pyrrolidine ring is critical for dual 5-HT6R/MAO-B activity. Removal (e.g., quinoline congener 25) reduces affinity by >10-fold .
- Steric bulk from dimethyl groups enhances MAO-B inhibition but hinders 5-HT6R binding .
- Smaller amines (e.g., dimethylamine) retain activity in sulfonamide-based antitumor agents, while bulkier groups (e.g., piperidine) abolish it .
Biological Activity
(R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride is a chiral amine with significant implications in biochemical research and potential therapeutic applications. This compound has been investigated for its biological activity, particularly in enzyme inhibition, ligand interactions, and its role in various pharmacological contexts.
This compound is characterized by its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action involves modulation of neurotransmitter levels and alteration of cellular signaling pathways. The compound can function as both an inhibitor and activator depending on the target enzyme or receptor involved.
Key Reactions
The compound can undergo several chemical reactions:
- Oxidation to form N-oxides.
- Reduction to yield secondary amines.
- Substitution reactions where the dimethylamine group can be replaced by other nucleophiles.
Enzyme Inhibition
Research indicates that this compound has potential as a dual inhibitor of bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV from E. coli. It has demonstrated low nanomolar IC50 values, indicating strong inhibitory activity against these enzymes, which are crucial for bacterial DNA replication .
Table 1: Inhibitory Activities of this compound
| Compound | Target Enzyme | IC50 (nM) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 7a | DNA Gyrase | <10 | <0.03125 |
| 7a | Topo IV | 8.0 | <0.25 |
This table summarizes the compound's effectiveness against critical bacterial enzymes, showcasing its potential as an antibacterial agent.
Therapeutic Potential
In addition to its antibacterial properties, this compound is being explored for its therapeutic effects in various medical contexts. Its role as a ligand in biochemical assays highlights its utility in understanding enzyme mechanisms and drug interactions.
Case Studies
Recent studies have illustrated the compound's efficacy in treating multidrug-resistant strains of bacteria. For instance, it has shown potent activity against Staphylococcus aureus and Acinetobacter baumannii, with MIC values indicating effective concentrations for clinical use .
In vivo studies further confirmed its effectiveness, demonstrating significant antibacterial activity in mouse models infected with resistant bacterial strains. This suggests that this compound could be a valuable addition to the arsenal against antibiotic-resistant infections .
Comparison with Similar Compounds
This compound can be compared with non-chiral analogs such as N,N-Dimethylpyrrolidine and N-Methylpyrrolidine. Its unique chiral nature offers specific stereochemical properties that enhance its applicability in asymmetric synthesis and chiral recognition processes.
Table 2: Comparison of Related Compounds
| Compound | Chiral | Key Applications |
|---|---|---|
| This compound | Yes | Antibacterial, enzyme inhibition |
| N,N-Dimethylpyrrolidine | No | General organic synthesis |
| N-Methylpyrrolidine | No | Limited applications in medicinal chemistry |
Q & A
Basic: What are the standard synthetic protocols for (R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride?
Methodological Answer:
The synthesis typically involves alkylation of pyrrolidine derivatives followed by resolution of enantiomers. For example, a racemic mixture of 3-aminopyrrolidine can be resolved using chiral resolving agents like tartaric acid derivatives under controlled pH and temperature conditions . Key steps include:
- Alkylation: Reaction of pyrrolidin-3-amine with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).
- Chiral Resolution: Use of (R)- or (S)-tartaric acid to separate enantiomers via diastereomeric salt formation.
- Hydrochloride Formation: Neutralization with HCl to yield the hydrochloride salt.
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 75 | 95% |
| Resolution | (R)-Tartaric acid, EtOH, 25°C | 45 (ee >99%) | 98% |
Advanced: How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
Enantiomeric excess (ee) is critical for chiral amines. Advanced methods include:
- Dynamic Kinetic Resolution (DKR): Combines enzymatic resolution (e.g., lipases) with racemization catalysts to achieve near-quantitative yields and high ee .
- Chiral Chromatography: Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC purification .
- Crystallization Control: Optimizing solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the desired enantiomer .
Basic: How does the chiral configuration of this compound influence its biological activity?
Methodological Answer:
The (R)-enantiomer often exhibits distinct receptor binding due to steric and electronic effects. For example:
- Steric Hindrance: The (R)-configuration may prevent non-specific interactions with off-target receptors (e.g., monoamine oxidases) .
- Pharmacokinetics: Chirality affects metabolic stability; the (R)-form may resist hepatic degradation by cytochrome P450 enzymes better than the (S)-form .
Advanced: What experimental designs are used to assess enantiomer-specific interactions with neurological targets?
Methodological Answer:
- Radioligand Binding Assays: Compare displacement of [³H]-labeled ligands (e.g., 5-HT₆R antagonists) by (R)- and (S)-enantiomers in rat brain homogenates .
- Molecular Dynamics Simulations: Model docking of enantiomers into receptor binding pockets (e.g., MAO-B) to predict binding affinities .
- In Vivo Microdialysis: Measure extracellular neurotransmitter levels (e.g., serotonin) in rodent brains after enantiomer administration .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Chiral HPLC: To determine enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm structure (e.g., δ 2.19 ppm for N-CH₃ groups in DMSO-d₆) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 159.15) .
Advanced: How can researchers resolve contradictions in reported biological data for structural analogs?
Methodological Answer:
Contradictions often arise from differences in assay conditions or enantiomer ratios. Strategies include:
- Meta-Analysis: Compare datasets using standardized metrics (e.g., IC₅₀ normalized to receptor density) .
- Side-by-Side Assays: Re-test analogs under identical conditions (e.g., pH, temperature, cell lines) .
- Structural Bioinformatics: Identify critical residues in target proteins (e.g., MAO-B FAD-binding domain) that interact with substituents on the pyrrolidine ring .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Moisture Sensitivity: Store in desiccators with silica gel; the hydrochloride form is hygroscopic .
- Temperature: Long-term storage at -20°C in amber vials to prevent photodegradation.
- Solubility: Prepare fresh solutions in deoxygenated buffers (e.g., PBS pH 7.4) to avoid precipitation .
Advanced: How can computational methods guide SAR studies for derivatives?
Methodological Answer:
- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .
- Docking Simulations: Screen derivatives against X-ray crystal structures of targets (e.g., 5-HT₆R PDB: 6XHM) to prioritize synthesis .
- Free Energy Perturbation (FEP): Calculate binding free energy differences between substituents (e.g., methyl vs. ethyl groups) .
Table 2: Key Structural Analogs and Their Activities
| Compound | Structural Feature | Biological Target | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine | Benzyl substituent | 5-HT₆R | 12 nM | |
| (S)-N,N-Dimethylpyrrolidin-3-amine | (S)-configuration | MAO-B | 45 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
